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A Comparative Guide to YX-2-107 and BSJ-03-123: Selective CDK6 Degraders for Cancer

Research

This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6)

degraders, YX-2-107 and BSJ-03-123. Both molecules are Proteolysis Targeting Chimeras

(PROTACs) designed to induce the degradation of CDK6, a key regulator of cell cycle

progression and a therapeutic target in various hematological malignancies. This document is

intended for researchers, scientists, and drug development professionals, offering a side-by-

side look at their mechanism, potency, selectivity, and supporting experimental data.

Overview and Mechanism of Action
Both YX-2-107 and BSJ-03-123 are bifunctional molecules that operate through the PROTAC

mechanism. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase—in

both cases, Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of

CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the

kinase activity of CDK6 but eliminates the protein entirely, potentially overcoming resistance

mechanisms associated with traditional kinase inhibitors.[4] YX-2-107 has been primarily

investigated for its efficacy in Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL)[3][5], while BSJ-03-123 has been characterized as a tool to probe CDK6 function in

Acute Myeloid Leukemia (AML).[6][7]
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Caption: General Mechanism of Action for CDK6 PROTACs.

Quantitative Data Comparison
The following tables summarize the available quantitative data for YX-2-107 and BSJ-03-123

based on published research.
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Table 1: In Vitro Potency and Selectivity

Parameter YX-2-107 BSJ-03-123 Reference(s)

Degrader Type
CRBN-recruiting

PROTAC

Palbociclib-based,

CRBN-recruiting

PROTAC

[1][2][3]

CDK6 Degradation

IC₅₀/DC₅₀
4.4 nM (IC₅₀)

Sub-10 µM range

(DC₅₀)
[5][8][9][10]

CDK6 Kinase

Inhibition IC₅₀
4.4 nM Not explicitly reported [1]

CDK4 Kinase

Inhibition IC₅₀
0.69 nM 41.6 nM [1][11]

CDK4 Degradation
No degradation

observed

No degradation

observed
[1][9][10]

Proteomic Selectivity

CDK6 was the only

significantly

downregulated protein

out of 3,682

examined.

CDK6 was the only

depleted protein

among >5,000

quantified (100 nM, 1

hr).

[4][11]

Table 2: Cellular and In Vivo Activity
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Parameter YX-2-107 BSJ-03-123 Reference(s)

Primary Indication

Ph-positive Acute

Lymphoblastic

Leukemia (Ph+ ALL)

Acute Myeloid

Leukemia (AML)
[5][6]

Cellular Effect

Induces S-phase

arrest; Inhibits RB

phosphorylation and

FOXM1 expression.

Induces G1 cell-cycle

arrest.
[8][12]

Recommended Cell

Conc.

Effective degradation

from 1.6 nM - 1000

nM.

100-200 nM

recommended; up to 1

µM.

[11][13]

In Vivo Efficacy

150 mg/kg (i.p.)

suppresses Ph+ ALL

proliferation in mice.

Data not available in

search results.
[5][8]

In Vivo

Pharmacokinetics

10 mg/kg (i.p., single

dose) in mice: Cₘₐₓ of

741 nM; clears from

plasma after 4 hours.

Data not available in

search results.
[5][8]

Signaling Pathway Context
CDK6, in complex with Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle.

It phosphorylates the Retinoblastoma (RB) protein, causing the release of the E2F transcription

factor. E2F then activates genes required for DNA synthesis and S-phase entry. By degrading

CDK6, both YX-2-107 and BSJ-03-123 effectively halt this process, leading to cell cycle arrest.

[8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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